molecular formula C18H15N3O2 B2803672 (4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide CAS No. 1935808-90-4

(4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide

Cat. No. B2803672
CAS RN: 1935808-90-4
M. Wt: 305.337
InChI Key: ILZMETYWMFJFJC-UHFFFAOYSA-N
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Description

The compound contains an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . Oxazole derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities .


Molecular Structure Analysis

The oxazole ring in the compound is a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of the methoxyphenyl and phenyl groups may influence the compound’s reactivity and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Oxazoles are generally stable and have a boiling point of 69 °C .

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their structure and the target they interact with. Some oxazole derivatives have been found to inhibit enzymes, while others may interact with various cellular targets .

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and properties. Some oxazole derivatives can cause skin and eye irritation .

Future Directions

Oxazole derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new oxazole derivatives and testing their biological activity.

properties

IUPAC Name

(4-methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-22-17-9-7-16(8-10-17)21(13-19)11-15-12-23-18(20-15)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZMETYWMFJFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=COC(=N2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide

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